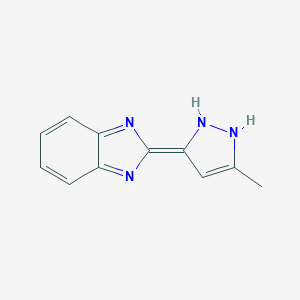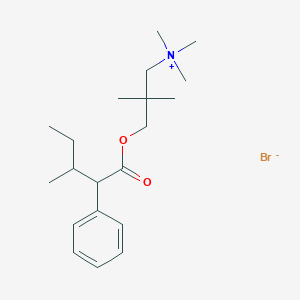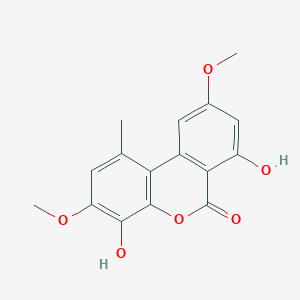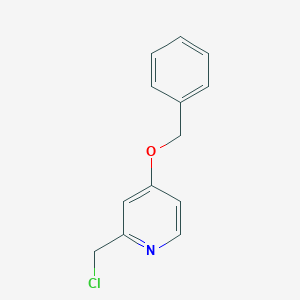
3-(4-甲氧基苯氧基)丙胺
描述
Synthesis Analysis
The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine and its derivatives involves various chemical strategies. One approach includes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines, yielding new aminomethoxy derivatives with significant yields (Jafarov et al., 2019). Another method involves the use of a novel Schiff base complex derived from the condensation of a new asymmetrical tripodal amine with 2-hydroxy-3-methoxybenzaldehyde, showcasing the versatility of synthetic approaches for derivatives of this compound (Rezaeivala, 2017).
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenoxy)propan-1-amine derivatives has been characterized using various spectroscopic methods. X-ray diffraction, FT-IR, UV–Vis spectroscopy, and density functional theory (DFT) have been employed to understand the electronic and geometric parameters of these compounds. For example, the structure of a compound closely related to 3-(4-Methoxyphenoxy)propan-1-amine was elucidated, highlighting the importance of intramolecular hydrogen bonding and the influence of solvent on its stability and reactivity (Demircioğlu et al., 2015).
Chemical Reactions and Properties
3-(4-Methoxyphenoxy)propan-1-amine and its derivatives participate in various chemical reactions, demonstrating their reactivity and potential for synthesis of complex molecules. For instance, the compound has been involved in domino reactions leading to the synthesis of N-substituted 1,4-dihydropyridines, highlighting its utility in creating bioactive molecules (Cui et al., 2007).
科学研究应用
动力学研究:它用于与仲脂环胺反应的动力学研究 (Castro 等,2001)。
N4O3 胺酚配体的合成:它参与 N4O3 胺酚配体的合成及其镧系元素配合物 (Liu 等,1993)。
杂环类固醇合成:用于合成 1-(m-甲氧基苯氧基)-戊-3,4-二烯,一种杂环类固醇 (Kasturi 等,1973)。
皮肤美白剂:作为黑色素生成的有力抑制剂,可能用作皮肤美白剂 (Choi 等,2002)。
13 族金属离子的配体:它是多齿三足胺酚中 13 族金属离子的配体 (Liu 等,1993)。
药理活性:表现出脑电图、抗心律失常、降压和解痉活性,与卡维地洛相当的肾上腺素受体结合亲和力 (Groszek 等,2009)。
化学研究:在化学研究中具有潜在应用,特别是在合成新的 Zn(II) 席夫碱配合物中 (Rezaeivala, 2017)。
β-肾上腺素受体阻滞剂:具有多种结合方式的潜在 β-肾上腺素受体阻滞剂 (Rzeszotarski 等,1983)。
福莫特罗合成中间体:用于 (R,R)-福莫特罗的光学活性中间体 (Fan 等,2008)。
生物学应用:胺处理的聚合物表现出有希望的生物活性,可用于医学应用 (Aly & El-Mohdy, 2015)。
抗菌剂:对细菌和真菌的有效抗菌剂 (Jafarov 等,2019)。
多巴胺的代谢:增强多巴胺代谢产物的形成 (Friedhoff & Goldstein, 1962)。
左氧氟沙星的前体:抗菌剂左氧氟沙星的宝贵前体 (Mourelle-Insua 等,2016)。
抑制碳钢腐蚀:显示出作为碳钢腐蚀抑制剂的潜力 (Gao 等,2007)。
抗氨解:形成耐氨解的化合物 (Novakov 等,2017)。
材料科学应用:在材料科学中为苯并噁嗪提供特定性能 (Trejo-Machin 等,2017)。
碘化物的监测:用于在宽线性动态范围内准确监测碘化物 (Ghaedi 等,2015)。
晶体结构和氢键:由于独特的晶体结构和氢键特性,在研究中具有潜在应用 (Chernyshev 等,2009)。
药代动力学研究:允许同时测定体内氨基丙醇-2-醇衍生物 (Walczak, 2014)。
木质素模型化合物的代谢:以木质素模型化合物为唯一碳源和能量来源生长 (Vicuña 等,1987)。
安全和危害
属性
IUPAC Name |
3-(4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGAPYLHHZMWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389984 | |
| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propan-1-amine | |
CAS RN |
100841-00-7 | |
| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)